molecular formula C21H21N7O4S3 B2977201 N-{[4-(2,5-DIMETHOXYPHENYL)-5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}THIOPHENE-2-CARBOXAMIDE CAS No. 309968-85-2

N-{[4-(2,5-DIMETHOXYPHENYL)-5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2977201
CAS No.: 309968-85-2
M. Wt: 531.62
InChI Key: LTBRBBTVUKOQDE-UHFFFAOYSA-N
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Description

“N-{[4-(2,5-DIMETHOXYPHENYL)-5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}THIOPHENE-2-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, such as nitrogen, sulfur, or oxygen. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[4-(2,5-DIMETHOXYPHENYL)-5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}THIOPHENE-2-CARBOXAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2,5-dimethoxyphenyl derivatives, thiadiazole derivatives, and triazole derivatives. These intermediates are then subjected to various coupling reactions, such as nucleophilic substitution, amidation, and thiolation, under controlled conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-{[4-(2,5-DIMETHOXYPHENYL)-5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}THIOPHENE-2-CARBOXAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, “N-{[4-(2,5-DIMETHOXYPHENYL)-5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}THIOPHENE-2-CARBOXAMIDE” is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-{[4-(2,5-DIMETHOXYPHENYL)-5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}THIOPHENE-2-CARBOXAMIDE” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups enable it to form various types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with triazole, thiadiazole, and thiophene rings. Examples include:

  • 1,2,4-Triazole derivatives
  • 1,3,4-Thiadiazole derivatives
  • Thiophene-2-carboxamide derivatives

Uniqueness

The uniqueness of “N-{[4-(2,5-DIMETHOXYPHENYL)-5-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}THIOPHENE-2-CARBOXAMIDE” lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity provides a wide range of chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[4-(2,5-dimethoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O4S3/c1-12-24-26-20(35-12)23-18(29)11-34-21-27-25-17(10-22-19(30)16-5-4-8-33-16)28(21)14-9-13(31-2)6-7-15(14)32-3/h4-9H,10-11H2,1-3H3,(H,22,30)(H,23,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBRBBTVUKOQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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